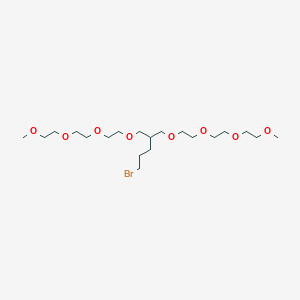
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane is a synthetic organic compound characterized by a long polyether chain with a bromopropyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane typically involves the reaction of a polyether compound with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the selective attachment of the bromopropyl group to the polyether chain. Common solvents used in this synthesis include xylene and toluene, and the reaction can be facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation can be scaled up to industrial levels to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The polyether chain can be oxidized or reduced under specific conditions to modify its properties.
Polymerization Reactions: The compound can participate in polymerization reactions to form larger macromolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized polyethers, while oxidation reactions can produce polyether ketones or aldehydes.
科学的研究の応用
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used to modify biomolecules for various applications, including drug delivery and molecular imaging.
作用機序
The mechanism of action of 13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane involves its ability to interact with various molecular targets through its bromopropyl group and polyether chain. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the polyether chain can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a similar bromopropyl group but is attached to a triphenylphosphonium moiety, making it useful in different applications such as mitochondrial targeting.
(3-Bromopropyl)trimethylammonium bromide: Another compound with a bromopropyl group, but with a trimethylammonium moiety, used in different chemical and biological contexts.
Uniqueness
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring flexible and hydrophilic characteristics, such as in the development of novel polymers and biomaterials.
特性
分子式 |
C20H41BrO8 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
5-bromo-1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]pentane |
InChI |
InChI=1S/C20H41BrO8/c1-22-6-8-24-10-12-26-14-16-28-18-20(4-3-5-21)19-29-17-15-27-13-11-25-9-7-23-2/h20H,3-19H2,1-2H3 |
InChIキー |
DPPQPRFUHZYIFP-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCC(CCCBr)COCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)



![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)

![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)
![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)

